molecular formula C19H28BrNO3 B009534 11-Bromo-N-vanillyl-10-undecenamide CAS No. 102613-03-6

11-Bromo-N-vanillyl-10-undecenamide

Numéro de catalogue B009534
Numéro CAS: 102613-03-6
Poids moléculaire: 398.3 g/mol
Clé InChI: XMODDDKIFUQQLF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

11-Bromo-N-vanillyl-10-undecenamide (BCTC) is a synthetic compound that belongs to the family of vanilloid receptor antagonists. It was first synthesized in 2002 by researchers at the University of Nottingham, United Kingdom. BCTC has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and cancer.

Mécanisme D'action

11-Bromo-N-vanillyl-10-undecenamide acts as a vanilloid receptor antagonist. Vanilloid receptors are ion channels that are activated by various stimuli, including heat, capsaicin, and acid. Activation of vanilloid receptors leads to the release of neurotransmitters that transmit pain signals to the brain. 11-Bromo-N-vanillyl-10-undecenamide blocks the activation of vanilloid receptors, thereby reducing pain and inflammation.

Effets Biochimiques Et Physiologiques

11-Bromo-N-vanillyl-10-undecenamide has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 11-Bromo-N-vanillyl-10-undecenamide has no significant adverse effects on the cardiovascular system, liver, or kidney function.

Avantages Et Limitations Des Expériences En Laboratoire

11-Bromo-N-vanillyl-10-undecenamide is a potent and selective vanilloid receptor antagonist. It has a high affinity for vanilloid receptors and can be used at low concentrations. 11-Bromo-N-vanillyl-10-undecenamide is stable in solution and can be easily stored and transported. The main limitation of 11-Bromo-N-vanillyl-10-undecenamide is its poor solubility in water, which can affect its bioavailability.

Orientations Futures

11-Bromo-N-vanillyl-10-undecenamide has shown promising results in preclinical studies for its potential therapeutic applications in pain, inflammation, and cancer. Further studies are needed to determine the optimal dosage and administration route of 11-Bromo-N-vanillyl-10-undecenamide for its potential clinical use. 11-Bromo-N-vanillyl-10-undecenamide can also be used as a tool compound to study the role of vanilloid receptors in various physiological and pathological processes. Future research should focus on developing more potent and selective vanilloid receptor antagonists with improved solubility and bioavailability.
Conclusion
11-Bromo-N-vanillyl-10-undecenamide is a synthetic compound that acts as a vanilloid receptor antagonist. It has been extensively studied for its potential therapeutic applications in pain, inflammation, and cancer. 11-Bromo-N-vanillyl-10-undecenamide has shown promising results in preclinical studies and can be used as a tool compound to study the role of vanilloid receptors in various physiological and pathological processes. Further research is needed to determine the optimal dosage and administration route of 11-Bromo-N-vanillyl-10-undecenamide for its potential clinical use.

Méthodes De Synthèse

11-Bromo-N-vanillyl-10-undecenamide can be synthesized by reacting 11-bromo-1-undecene with vanillin in the presence of a catalyst. The reaction yields 11-Bromo-N-vanillyl-10-undecenamide in high purity and yield. The synthesis of 11-Bromo-N-vanillyl-10-undecenamide is a straightforward process and can be easily scaled up for industrial production.

Applications De Recherche Scientifique

11-Bromo-N-vanillyl-10-undecenamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. 11-Bromo-N-vanillyl-10-undecenamide has also been studied for its potential anticancer effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Propriétés

Numéro CAS

102613-03-6

Nom du produit

11-Bromo-N-vanillyl-10-undecenamide

Formule moléculaire

C19H28BrNO3

Poids moléculaire

398.3 g/mol

Nom IUPAC

(E)-11-bromo-N-[(4-hydroxy-3-methoxyphenyl)methyl]undec-10-enamide

InChI

InChI=1S/C19H28BrNO3/c1-24-18-14-16(11-12-17(18)22)15-21-19(23)10-8-6-4-2-3-5-7-9-13-20/h9,11-14,22H,2-8,10,15H2,1H3,(H,21,23)/b13-9+

Clé InChI

XMODDDKIFUQQLF-UHFFFAOYSA-N

SMILES isomérique

COC1=C(C=CC(=C1)CNC(=O)CCCCCCCC/C=C/Br)O

SMILES

COC1=C(C=CC(=C1)CNC(=O)CCCCCCCCC=CBr)O

SMILES canonique

COC1=C(C=CC(=C1)CNC(=O)CCCCCCCCC=CBr)O

Synonymes

11-BROMO-N-VANILLYL-10-UNDECENAMIDE

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.